
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphocanes, which are cyclic compounds containing phosphorus, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and a carbonyl compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxazaphosphocane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality compound. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted oxazaphosphocanes, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3-oxazoline
- 2-Phenyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Uniqueness
2-Phenyl-1,3,2lambda~5~-oxazaphosphocan-2-one is unique due to its specific ring structure that includes phosphorus, nitrogen, and oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields. Compared to similar compounds, it offers unique reactivity and stability, which can be advantageous in specific research and industrial contexts.
Propiedades
Número CAS |
391640-18-9 |
|---|---|
Fórmula molecular |
C11H16NO2P |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2λ5-oxazaphosphocane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-14-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,12,13) |
Clave InChI |
OPVPPFPDAQJVSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCNP(=O)(OCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
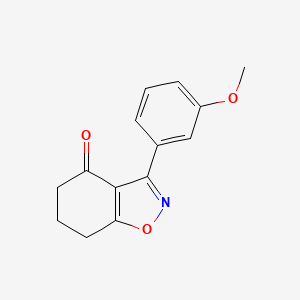

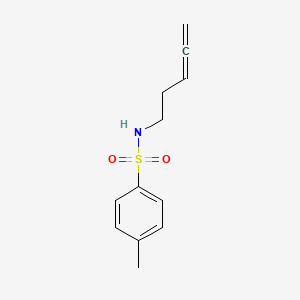
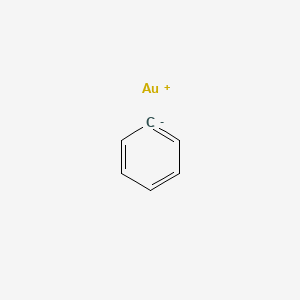
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
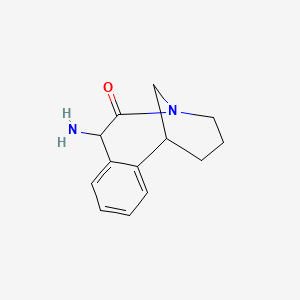
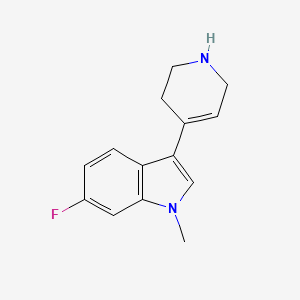
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)


